molecular formula C16H16N2OS B11821805 2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11821805
M. Wt: 284.4 g/mol
InChI Key: ZJBLZKTWKBBFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenylthio group

Scientific Research Applications

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

Biological Activity

2-(6-(Phenylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C16H16N2OSC_{16}H_{16}N_{2}OS and a molecular weight of approximately 284.38 g/mol. This compound features a pyrrolidine ring linked to a pyridine moiety that includes a phenylthio substituent. The unique structure of this compound suggests potential biological activities, making it a subject of interest in medicinal chemistry.

The compound's structure can be represented as follows:

Structure C16H16N2OS\text{Structure }\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{OS}

Key properties include:

  • Molecular Weight : 284.38 g/mol
  • CAS Number : 1352517-62-4

Biological Activity

Research on this compound indicates several potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activity.
  • Neuroactive Potential : The presence of the pyridine and pyrrolidine rings suggests possible neuroactive effects, which warrant further investigation.
  • Cytotoxicity : While specific cytotoxicity data for this compound is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Research Findings and Case Studies

Several studies have explored compounds structurally related to this compound, shedding light on its potential biological activities.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeatureBiological Activity
This compoundPhenylthio groupPotentially neuroactive, antimicrobial
2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehydeIsopropylthio groupNeuroactive, antimicrobial
2-(6-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehydeCyclohexylthio groupVaries based on cyclization
2-(6-(Methylthio)pyridin-3-yl)pyrrolidineMethylthio groupAntimicrobial potential

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Safety and Toxicology

Safety assessments are crucial for any new compound intended for therapeutic use. Although specific toxicological data for this compound are not widely available, related compounds have undergone extensive safety evaluations. It is essential to conduct thorough toxicity studies to establish safe dosage levels and identify any potential adverse effects.

Properties

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

2-(6-phenylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H16N2OS/c19-12-18-10-4-7-15(18)13-8-9-16(17-11-13)20-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10H2

InChI Key

ZJBLZKTWKBBFQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

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